Cas no 2172291-81-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid)

1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a 4-propylpiperidine-4-carboxylic acid backbone, offering structural rigidity and lipophilicity, which can enhance peptide stability and membrane permeability. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while maintaining compatibility with solid-phase peptide synthesis (SPPS) protocols. This derivative is particularly useful for introducing constrained, non-natural amino acid motifs into peptide sequences, facilitating the study of structure-activity relationships or the development of bioactive peptides with improved pharmacokinetic properties. Its synthetic utility lies in its well-defined reactivity and compatibility with standard peptide-coupling reagents.
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid structure
2172291-81-3 structure
Product name:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid
CAS No:2172291-81-3
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5865767
PubChem ID:165549360

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid
    • EN300-1481458
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
    • 2172291-81-3
    • インチ: 1S/C28H34N2O5/c1-3-12-28(26(32)33)13-15-30(16-14-28)25(31)17-19(2)29-27(34)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,3,12-18H2,1-2H3,(H,29,34)(H,32,33)
    • InChIKey: IDEYJLLWNARMOH-UHFFFAOYSA-N
    • SMILES: OC(C1(CCC)CCN(C(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 740
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1481458-5000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
5000mg
$2858.0 2023-09-28
Enamine
EN300-1481458-250mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
250mg
$906.0 2023-09-28
Enamine
EN300-1481458-2.5g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481458-10.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
10g
$14487.0 2023-06-06
Enamine
EN300-1481458-1.0g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
1g
$3368.0 2023-06-06
Enamine
EN300-1481458-1000mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
1000mg
$986.0 2023-09-28
Enamine
EN300-1481458-0.05g
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1481458-50mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
50mg
$827.0 2023-09-28
Enamine
EN300-1481458-100mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
100mg
$867.0 2023-09-28
Enamine
EN300-1481458-2500mg
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-4-propylpiperidine-4-carboxylic acid
2172291-81-3
2500mg
$1931.0 2023-09-28

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid 関連文献

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid (CAS No. 2172291-81-3)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid (CAS No. 2172291-81-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aib-Pro-OH, is a derivative of piperidine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids.

The structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid is characterized by a central piperidine ring, a propyl substituent, and an Fmoc group attached to the amino functionality. The presence of the Fmoc group makes this compound particularly useful in solid-phase peptide synthesis (SPPS), where it can be efficiently coupled to other amino acids or resin-bound peptides. The carboxylic acid moiety at the C4 position of the piperidine ring provides a reactive site for further functionalization, making it a versatile building block in the synthesis of complex peptides and peptidomimetics.

In recent years, there has been a growing interest in the use of Fmoc derivatives like 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid for the development of novel therapeutic agents. One of the key applications of this compound is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability, bioavailability, and reduced immunogenicity. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.

A study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc derivatives in the synthesis of peptidomimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in signal transduction and are involved in numerous physiological processes. The researchers demonstrated that Fmoc derivatives like 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid could be effectively used to synthesize peptidomimetics with high affinity and selectivity for specific GPCRs. This work has opened up new avenues for the development of targeted therapies for diseases such as Parkinson's disease and schizophrenia.

Another area where 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid has shown potential is in the field of drug delivery. Peptides and peptidomimetics often suffer from poor stability and rapid degradation in biological environments, which can limit their therapeutic efficacy. By incorporating Fmoc derivatives into the design of these molecules, researchers have been able to enhance their stability and improve their pharmacokinetic properties. A recent study published in Bioconjugate Chemistry demonstrated that Fmoc derivatives could be used to create self-assembling peptide nanofibers that could serve as drug carriers for targeted delivery to specific tissues or cells.

The synthetic route for 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4-propylpiperidine-4-carboxylic acid involves several steps, including the protection of the amino group with Fmoc, followed by coupling with a propyl-substituted piperidine derivative. The final step involves deprotection to reveal the carboxylic acid functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow reactors have been employed to optimize these reactions and improve efficiency.

In conclusion, 1-3-{(9H-fluoren-9-yloxycarbonylamino)butanoyl}-4-propyl-piperidinecarboxylic acid (CAS No. 2172291-81-3) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an ideal building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications. Ongoing research continues to explore new ways to leverage this compound for the development of innovative drugs and drug delivery systems.

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